Diallylcyanamide: Chemical Structure, Physical Properties, and Synthesis Workflows
Diallylcyanamide: Chemical Structure, Physical Properties, and Synthesis Workflows
Executive Summary
Diallylcyanamide (CAS: 538-08-9) is a highly reactive, di-substituted cyanamide that serves as a critical intermediate in organic synthesis and materials science. Primarily utilized as a precursor for symmetrical secondary amines—most notably diallylamine—it is also employed in the hydrosilylation cross-linking of siloxane polymers. This technical guide explores the molecular characteristics, thermodynamic properties, and field-proven synthesis protocols of diallylcyanamide, providing researchers with mechanistically grounded methodologies for laboratory-scale production.
Chemical Structure and Molecular Characteristics
The chemical structure of diallylcyanamide, formally known by its IUPAC name cyanobis(prop-2-en-1-yl)amine , consists of a central cyanamide functional group ( R2N−C≡N ) flanked by two allyl ( CH2=CH−CH2− ) substituents.
The molecule exhibits unique electronic properties due to the electron-withdrawing nature of the nitrile group, which pulls electron density away from the amine nitrogen. This delocalization stabilizes the molecule but also dictates its reactivity profile. The presence of two terminal olefinic bonds provides orthogonal reactivity, allowing the molecule to participate in addition reactions, cross-linking, and radical polymerizations without disrupting the cyanamide core.
Physical and Thermodynamic Properties
Accurate physical data is essential for the isolation and purification of diallylcyanamide, particularly during vacuum distillation. The table below summarizes the critical quantitative properties of the compound, synthesized from [1] and standard chemical safety records.
| Property | Value | Unit / Condition |
| Molecular Formula | C7H10N2 | - |
| Molecular Weight | 122.17 | g/mol |
| Appearance | Colorless, mobile liquid | At standard temperature and pressure |
| Boiling Point | 140–145 | °C at 90 mmHg |
| Boiling Point | 105–110 | °C at 18 mmHg |
| Melting Point | < -70 | °C |
| Density | 0.902 | g/cm³ at 20 °C |
| Vapor Density | 4.1 | Air = 1 |
| LogP (Octanol/Water) | 1.8 | Computed (XLogP3) |
Synthesis Methodologies and Mechanistic Causality
The synthesis of di-substituted cyanamides has historically been challenging due to competing polymerization reactions and low yields. Below, we detail two validated protocols: the classical substitution method and a modern phase-transfer catalysis approach.
Classical Synthesis via Sodium Cyanamide
This foundational protocol is adapted from the [2]. It relies on the generation of sodium cyanamide in situ, followed by nucleophilic attack on allyl bromide.
Step-by-Step Protocol:
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Alkaline Extraction: Suspend crude calcium cyanamide (lime-nitrogen) in water. Slowly add a cold solution of aqueous sodium hydroxide (NaOH) while stirring vigorously.
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Temperature Control (Critical Causality): Maintain the reaction temperature strictly below 25 °C using an ice bath. Mechanistic Rationale: If the temperature exceeds 25 °C, the cyanamide anion acts as a nucleophile against unreacted cyanamide molecules, leading to irreversible dimerization into dicyandiamide, which drastically reduces the yield.
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Allylation: To the resulting sodium cyanamide solution, add allyl bromide and 95% ethanol.
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Reflux: Heat the mixture on a water bath with continuous stirring until gentle reflux is achieved. Maintain for 2.5 hours.
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Extraction & Drying: Cool the mixture, filter to remove solid impurities, and extract the biphasic filtrate with benzene. Dry the combined organic layers over anhydrous sodium sulfate.
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Purification: Distill off the benzene solvent, then subject the crude product to vacuum distillation. Collect the fraction boiling at 105–110 °C at 18 mmHg.
Figure 1: Chemical synthesis workflow of diallylcyanamide via nucleophilic substitution.
Advanced Synthesis via Phase-Transfer Catalysis (PTC)
To overcome the heterogeneous nature of the classical method and avoid the use of toxic allyl bromide, a phase-transfer catalysis method utilizing allyl chloride was developed, as documented in [3].
Step-by-Step Protocol:
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Preparation of Biphasic System: Combine a 50 wt% aqueous solution of cyanamide with a 20 wt% aqueous NaOH solution.
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Addition of Reagents: Add allyl chloride (the alkylating agent) and a catalytic amount of Aliquat® 336 (Methyl tricaprylylammonium chloride).
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Reaction: Heat the mixture to 50–100 °C (reflux) with vigorous mechanical agitation for 2 hours.
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Phase Separation & Purification: Add water to dissolve precipitated salts, separate the organic layer, and isolate diallylcyanamide via vacuum distillation.
Mechanistic Causality of the PTC: Allyl chloride is highly lipophilic, while the cyanamide anion is hydrophilic. In a standard biphasic mixture, the reaction rate is diffusion-limited at the interface. The quaternary ammonium salt (Aliquat 336) acts as a phase-transfer catalyst, shuttling the cyanamide anion into the organic phase. This dramatically accelerates the nucleophilic substitution ( SN2 ) reaction, allowing the use of the less reactive but safer allyl chloride, and boosting yields up to 79%.
Downstream Application: Synthesis of Diallylamine
The most prominent application of diallylcyanamide is its conversion into pure diallylamine. Direct alkylation of allylamine with allyl halides yields an inseparable mixture of mono-, di-, and triallylamines. Utilizing diallylcyanamide acts as a "protecting group" strategy, ensuring the strict formation of the secondary amine [4].
Protocol for Hydrolysis and Decarboxylation:
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Acid Hydrolysis: Combine diallylcyanamide with a solution of sulfuric acid ( H2SO4 , sp. gr. 1.84) and water. Reflux gently for 6 hours. Causality: The strong acid protonates the nitrile, making it susceptible to nucleophilic attack by water. This forms a carbamic acid intermediate, which spontaneously decarboxylates (releases CO2 ) to form diallylamine sulfate.
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Alkaline Neutralization: Cool the mixture and carefully underlay it with a cold aqueous NaOH solution. Causality: The strong base deprotonates the amine sulfate, liberating the free diallylamine base, which separates as an organic layer.
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Distillation: Distill the mixture downward to collect the water-amine azeotrope.
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Drying: Add solid potassium hydroxide (KOH) to the distillate to salt out the water and dry the amine, followed by atmospheric distillation (b.p. 108–111 °C).
Figure 2: Reaction pathway for the conversion of diallylcyanamide to diallylamine.
Safety and Waste Management
Diallylcyanamide is a highly reactive and potentially hazardous compound. When heated to decomposition, it emits highly toxic fumes of cyanides and nitrogen oxides ( NOx ). All distillation procedures must be conducted in a fume hood equipped with a vacuum trap. Chemical waste containing cyanamide derivatives must not be mixed with strong acids outside of controlled hydrolysis protocols, as this can trigger violent exothermic reactions or the release of toxic hydrogen cyanide ( HCN ) gas.
References
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National Center for Biotechnology Information (PubChem). "Cyanamide, diallyl - Compound Summary." PubChem Database. Available at:[Link]
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Vliet, E. B. "Diallylcyanamide." Organic Syntheses, Coll. Vol. 1, p.203 (1941); Vol. 5, p.45 (1925). Available at:[Link]
- Kao, J. T. "Process for preparation of di-substituted cyanamides using quaternary salt catalysis." US Patent 4206141A, granted June 3, 1980.
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Vliet, E. B. "Diallylamine." Organic Syntheses, Coll. Vol. 1, p.201 (1941); Vol. 5, p.43 (1925). Available at:[Link]
